molecular formula C16H22BrNO4 B14783841 (R)-benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate

(R)-benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate

Cat. No.: B14783841
M. Wt: 372.25 g/mol
InChI Key: DSCCTRCWUPSJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate is a chiral compound that features a benzyl group, a bromine atom, and a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral starting material, such as ®-4-bromo-2-aminobutanoic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Esterification: The carboxylic acid group is esterified with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of ®-benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in ®-benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include sodium azide (NaN₃) and potassium cyanide (KCN). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the tert-butoxycarbonyl group.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted derivatives.

    Deprotected Amines: Removal of the tert-butoxycarbonyl group yields the free amine derivative.

Scientific Research Applications

®-benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound is used in the preparation of chiral building blocks for complex molecule synthesis.

    Biological Studies: It is employed in the study of enzyme-substrate interactions and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of ®-benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the protected amino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The tert-butoxycarbonyl group can be removed to reveal the active amine, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate is unique due to its specific combination of a chiral center, a bromine atom, and a tert-butoxycarbonyl-protected amino group. This combination allows for selective reactions and applications in various fields, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C16H22BrNO4

Molecular Weight

372.25 g/mol

IUPAC Name

benzyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-13(9-10-17)14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)

InChI Key

DSCCTRCWUPSJIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCBr)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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